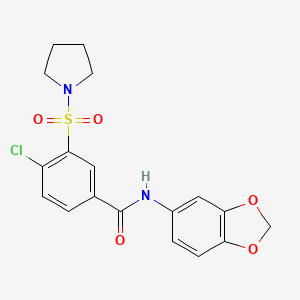

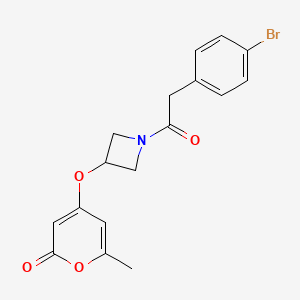

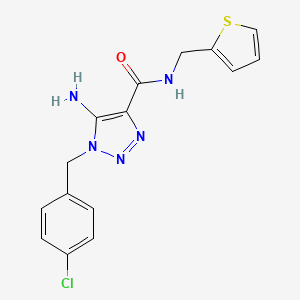

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BDDAB, is a compound that has been extensively studied for its potential applications in scientific research. BDDAB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide”:

Anticancer Activity

A series of compounds including the benzodioxol-5-yl moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure–activity relationship studies of these molecules have led to the identification of analogs with potent anticancer properties, indicating that this compound could serve as a template for further optimization in anticancer drug design .

Antioxidant Properties

Compounds with the 1,3-benzodioxole ring system, which is present in “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide”, have been reported to exhibit significant antioxidant activity. This suggests potential applications in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Tubulin Polymerization Inhibition

The benzodioxol-5-yl moiety is structurally similar to other compounds that have been studied for their ability to inhibit tubulin polymerization, an important target in cancer therapy. By interfering with microtubule assembly, these compounds can induce mitotic blockade and apoptosis in cancer cells .

Sedative and Hypotensive Effects

Compounds containing a 1,3-benzodioxole structure have been associated with sedative and hypotensive effects. This opens up research avenues for the use of “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide” in the development of new sedatives or blood pressure-lowering medications .

Anticonvulsant Applications

The 1,3-benzodioxole ring system found in this compound has been linked to anticonvulsant activities. This suggests potential uses in the treatment of seizure disorders and epilepsy .

Antibacterial and Antitumor Effects

Research indicates that the 1,3-benzodioxole moiety can contribute to antibacterial and antitumor activities. This points to possible applications in creating new antibiotics or antitumor agents .

Spasmolytic Properties

The presence of the 1,3-benzodioxole ring system in a compound has been associated with spasmolytic effects, which could be beneficial in treating conditions that involve muscle spasms or contractions .

Pharmacophoric Fragment in Drug Design

The amide, amino amide, and aminopropanol functionalities, along with the 1,3-benzodioxole ring system, are common pharmacophoric fragments in biologically active compounds. This compound could be used as a starting point for the synthesis of new molecules with a broad spectrum of biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide may also affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis , suggesting that this compound may have similar effects.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S/c19-14-5-3-12(9-17(14)27(23,24)21-7-1-2-8-21)18(22)20-13-4-6-15-16(10-13)26-11-25-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGFABXQLCHNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3015614.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)

![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)